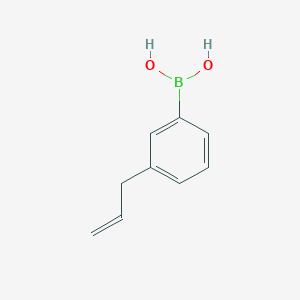

3-(Prop-2-en-1-yl)phenylboronic acid

Description

Significance of Boronic Acids in Modern Organic and Materials Science

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organic compounds that have become indispensable in various scientific disciplines. molecularcloud.org Their importance stems from a combination of stability, versatile reactivity, and generally low toxicity, which makes them valuable as building blocks and intermediates in synthesis. nih.govamerigoscientific.com

One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide, a process that has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.com Beyond Suzuki coupling, boronic acids participate in a variety of other organic transformations, such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds. molecularcloud.orgwikipedia.org

A defining feature of boronic acids is their nature as Lewis acids, which allows them to form reversible covalent complexes with molecules containing vicinal diol groups, such as sugars, glycoproteins, and amino acids. wikipedia.orgnih.gov This specific interaction is the foundation for their extensive use in molecular recognition and sensing applications. pharmiweb.com Boronic acid-based fluorescent sensors, for instance, can detect biologically important analytes like glucose, making them crucial for medical diagnostics. pharmiweb.comrsc.org

In materials science, boronic acids are integral to the development of advanced functional materials. boronmolecular.com Boronic acid-containing polymers are of particular interest for their stimuli-responsive properties, finding use in drug delivery systems that release therapeutic agents in response to specific triggers like glucose concentration. nih.govresearchgate.net They are also used to fabricate specialized materials like Vitrimers, which possess unique properties of being both permanently crosslinked and machinable.

Table 1: Key Properties and Characteristics of Boronic Acids

| Feature | Description | Relevance in Research |

|---|---|---|

| Structure | Organic compounds with the formula R–B(OH)₂. The boron atom is sp²-hybridized. | The nature of the 'R' group significantly influences the compound's properties and reactivity. boronmolecular.com |

| Reactivity | Act as Lewis acids; form reversible covalent bonds with diols. wikipedia.org Key reagents in cross-coupling reactions. amerigoscientific.com | Enables applications in sensing, molecular recognition, and catalysis. pharmiweb.comrsc.org Foundational for C-C bond formation in organic synthesis. boronmolecular.com |

| Stability | Generally stable to air and moisture, and easy to handle. amerigoscientific.com | Facilitates their use as versatile building blocks in multi-step syntheses. nih.gov |

| Toxicity | Considered to have low inherent toxicity, often referred to as 'green' compounds. boronmolecular.com | Favorable for applications in medicinal chemistry and biomedical materials. nih.gov |

Unique Structural Features and Synthetic Versatility of 3-(Prop-2-en-1-yl)phenylboronic Acid

This compound, also known as 3-allylphenylboronic acid, is a molecule that possesses two distinct and highly useful functional groups: a boronic acid moiety and an allyl group, attached to a phenyl ring in a meta-arrangement. This dual functionality is the source of its significant synthetic versatility.

Structural Features:

Boronic Acid Group (-B(OH)₂): This group imparts the characteristic Lewis acidity and the ability to engage in cross-coupling reactions and form reversible esters with diols. wikipedia.org

Allyl Group (-CH₂-CH=CH₂): The terminal double bond of the allyl group is a reactive site for a wide array of chemical transformations, including addition reactions, oxidation, and polymerization.

Phenyl Ring: The aromatic ring serves as a rigid scaffold, and the meta-substitution pattern influences the electronic properties and spatial orientation of the two functional groups.

The synthesis of phenylboronic acids can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard reagent (Aryl-MgBr), with a trialkyl borate (B1201080) ester (B(OR)₃), followed by acidic hydrolysis to yield the final boronic acid. nih.govwikipedia.org Alternative palladium-catalyzed methods, such as the coupling of aryl halides with diboronic esters, are also widely employed. molecularcloud.orgnih.gov The presence of the allyl group offers a handle for further molecular elaboration, making this compound a valuable bifunctional building block.

Table 2: Synthetic Reactions Involving the Functional Groups of this compound

| Functional Group | Reaction Type | Description |

|---|---|---|

| Boronic Acid | Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with organohalides to form C-C bonds. amerigoscientific.comboronmolecular.com |

| Chan-Lam Coupling | Copper-catalyzed reaction with N-H or O-H containing compounds to form C-N or C-O bonds. molecularcloud.org | |

| Esterification | Reversible reaction with diols to form cyclic boronate esters. wikipedia.orgwikipedia.org | |

| Allyl Group | Polymerization | Participation in polymerization reactions to form polymers with pendant boronic acid groups. rsc.org |

| Addition Reactions | Reactions across the double bond, such as hydrogenation, halogenation, or hydroboration. |

Overview of Advanced Research Applications and Emerging Trends

The unique structure of this compound makes it a powerful tool in several areas of advanced chemical research. Its applications often leverage both functional groups to create complex and functional systems.

Advanced Applications:

Stimuli-Responsive Polymers: The allyl group can be polymerized to create polymers where the boronic acid units are pendant along the polymer chain. rsc.org These materials can exhibit glucose-responsive behavior, making them candidates for self-regulated insulin (B600854) delivery systems and continuous glucose monitoring sensors. nih.govsigmaaldrich.com

Functionalized Surfaces and Nanomaterials: The allyl group provides a reactive handle to graft the molecule onto surfaces or nanoparticles. This allows for the creation of materials with tailored surface properties, such as boronic acid-modified nanomaterials for biomedical applications, including bioimaging and targeted drug delivery. acs.org

Complex Molecule Synthesis: As a bifunctional linker, this compound can be used to construct complex molecular architectures. For example, the boronic acid can participate in a Suzuki coupling, while the allyl group is reserved for a subsequent transformation, enabling the efficient assembly of elaborate structures.

Boronic Acid Catalysis (BAC): Boronic acids themselves can serve as catalysts for a range of organic reactions, such as amide formation and Friedel-Crafts-type reactions. rsc.orgnih.gov this compound can be employed as a catalyst where the allyl group can be used to anchor the catalyst to a solid support or to tune its solubility and electronic properties.

Emerging Trends: An emerging trend is the design of self-organized molecular sensors. Systems composed of a reporter molecule and a boronic acid receptor can be designed to detect metal ions and anions through fluorescence changes. rsc.org The bifunctional nature of this compound is particularly well-suited for creating more sophisticated sensor arrays and multifunctional materials where one part of the molecule is responsible for sensing and the other for signaling or immobilization. The development of boronic acid-based materials for affinity chromatography to capture and purify cis-diol-containing biomolecules is another area of growing interest. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-allylphenylboronic acid |

| 2-(methoxycarbonyl)phenylboronic acid |

| 4-methoxy-2-(N-methylimidazol-2-yl)phenylboronic acid |

| 3-nitrophenylboronic acid |

| 3-(Acrylamido)phenylboronic acid |

Properties

IUPAC Name |

(3-prop-2-enylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQOOFGYOZQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC=C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Prop 2 En 1 Yl Phenylboronic Acid and Its Functionalized Derivatives

Regioselective Synthesis of the Phenylboronic Acid Core

The precise installation of the boronic acid group onto the phenyl ring is critical. Several methods have been developed to achieve this with high regioselectivity, starting from appropriately substituted aryl precursors.

Controlled Boronylation of Aryl Halides (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent one of the most robust and widely used methods for synthesizing arylboronic acids and their esters from aryl halides or triflates. nih.govnih.gov This method offers excellent functional group tolerance and typically proceeds under mild conditions. upenn.eduresearchgate.net The synthesis of 3-(prop-2-en-1-yl)phenylboronic acid can be achieved by starting with a 3-allyl-substituted aryl halide, such as 3-allyl-1-bromobenzene.

The general reaction involves the coupling of the aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and can include phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). researchgate.net

Key Features of Palladium-Catalyzed Borylation:

Substrates : Aryl bromides, iodides, chlorides, and triflates can be used. upenn.eduresearchgate.net

Boron Source : Bis(pinacolato)diboron (B₂pin₂) is common, though other reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) have been developed as more atom-economical alternatives. upenn.eduresearchgate.net

Catalyst System : A palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a suitable ligand are required. nih.govresearchgate.net

Base : A base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle. nih.gov

The resulting boronate ester can be readily hydrolyzed to the desired boronic acid. An alternative one-pot, two-step procedure involves the initial borylation followed by a subsequent Suzuki-Miyaura cross-coupling without isolating the boronic ester intermediate. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Product | Ref |

|---|---|---|---|---|---|---|---|

| 3-Allylbromobenzene | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | 80 | This compound pinacol (B44631) ester | researchgate.net |

| 3-Allyliodobenzene | B₂pin₂ | Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343) | 100 | This compound pinacol ester | nih.gov |

| 3-Allylphenyl triflate | B₂(OH)₄ | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | This compound | upenn.edu |

Directed Ortho Metalation and Subsequent Boronation

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.com The strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium species is then quenched with an electrophile, in this case, a trialkyl borate (B1201080), to introduce the boronic ester group. acs.org

For the synthesis of a meta-substituted product like this compound, a DoM strategy would require starting with a precursor where the allyl group and the DMG are positioned to direct metalation to the desired carbon. For instance, starting with an allyl-substituted arene bearing a powerful DMG could allow for functionalization. However, DoM inherently favors ortho-substitution relative to the DMG. chem-station.combaranlab.org Therefore, a multi-step sequence might be necessary, where DoM is used to install one substituent, followed by further transformations to arrive at the target structure.

General DoM Boronation Sequence:

Coordination : The Lewis basic DMG coordinates to the lithium cation of the organolithium base. baranlab.org

Deprotonation : The base removes a proton from the sterically accessible ortho position.

Quenching : The resulting aryllithium intermediate is trapped with a boron electrophile, such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃).

Hydrolysis : Acidic workup hydrolyzes the boronate ester to the final boronic acid.

While highly effective for ortho-substituted products, applying DoM for a meta-allylphenylboronic acid requires a more intricate synthetic design, potentially involving blocking groups or rearrangement strategies.

Halogen-Lithium Exchange and Trialkyl Borate Quenching

The halogen-lithium exchange reaction is a classic and highly efficient method for converting aryl halides into aryllithium reagents, which can then be used to form boronic acids. nih.govwikipedia.org This reaction is typically very fast, even at low temperatures (e.g., -78 °C), and often proceeds with high yield. harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

For the synthesis of this compound, a suitable precursor such as 3-bromoallylbenzene or 3-iodoallylbenzene is treated with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu This rapidly generates the 3-allylphenyllithium intermediate. This highly reactive species is then quenched in situ with a trialkyl borate, such as trimethyl borate, to form a lithium boronate complex. Subsequent acidic hydrolysis yields the target boronic acid. nih.gov Continuous flow reactors have been employed to manage the exotherms of these fast, low-temperature reactions, enabling safer and more scalable syntheses. nih.gov

Table 2: Typical Conditions for Halogen-Lithium Exchange Boronation

| Aryl Halide | Lithiating Agent | Boron Electrophile | Solvent | Temperature (°C) | Ref |

|---|---|---|---|---|---|

| 3-Iodoallylbenzene | n-BuLi | B(OiPr)₃ | THF / Diethyl ether | -78 | organic-chemistry.org |

| 3-Bromoallylbenzene | t-BuLi (2 equiv.) | B(OMe)₃ | THF / Pentane | -78 to 0 | harvard.edu |

| 3-Bromoallylbenzene | n-BuLi | B(OiPr)₃ | Diethyl ether | -78 to 25 | nih.gov |

Introduction and Manipulation of the Allylic Moiety

The allyl group is not merely a spectator; its double bond provides a handle for a wide array of subsequent chemical transformations. The methods for its introduction and functionalization must be compatible with the boronic acid group.

Strategies for Allyl Group Incorporation on the Phenyl Ring

Introducing the allyl group can be performed either before or after the borylation step.

Claisen Rearrangement : The Claisen rearrangement is a powerful pericyclic reaction for forming carbon-carbon bonds. fiveable.me It involves the acs.orgacs.org-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol upon heating. fiveable.mersc.org While this classically yields ortho-substituted products, variations and multi-step sequences can be devised to access other isomers.

Metal-Catalyzed Cross-Coupling : A pre-existing boronic acid on the phenyl ring (or a halogen that can be later converted to one) can be coupled with an allylating agent. For example, a Suzuki coupling between 3-bromophenylboronic acid and an allylboronic ester, or a Stille coupling with an allyltin (B8295985) reagent, can form the C-C bond to install the allyl group.

Grignard Reaction : Reaction of an allyl Grignard reagent (allylmagnesium bromide) with a suitable electrophile on the aromatic ring can also introduce the allyl moiety.

The choice of strategy depends on the availability of starting materials and the desired substitution pattern. For this compound, the most direct routes involve starting with a commercially available 3-substituted allylbenzene (B44316) derivative.

Chemo- and Regioselective Functionalization of the Allylic Double Bond

The double bond of the allyl group in this compound is amenable to a variety of functionalization reactions. The challenge lies in achieving high chemo- and regioselectivity without affecting the sensitive C-B bond.

Activation of Allylboronates : Allylboronic esters, while stable, can be converted into highly potent nucleophiles by the addition of an aryllithium reagent. acs.org This forms an "ate-complex" that is 7 to 10 orders of magnitude more reactive than the parent boronic ester. acs.org These activated allylboronate complexes can then react with a wide range of electrophiles (e.g., aldehydes, ketones, imines, and sources of fluorine or trifluoromethyl groups) with high regio- and stereocontrol, providing access to complex functionalized molecules. acs.org

Selenium-π-Acid Catalysis : Recent research has shown that selenium-π-acid catalysis can be used for the regiocontrolled functionalization of internal alkenes. nih.govrsc.org In substrates containing an allylic boronic acid derivative (specifically, an N-methyliminodiacetic acid (MIDA) boronate for stability), selenium-catalyzed reactions can achieve olefin transpositional allylic chlorination and imidation. nih.gov The boron substitution guides the regioselectivity of the reaction, a feat that is often problematic with unpolarized internal alkenes. nih.govrsc.org The stabilization of an α-anion by the hemilabile B(MIDA) moiety is believed to be the key factor controlling the selectivity. nih.gov

Table 3: Examples of Allylic Double Bond Functionalization

| Reaction Type | Reagents | Catalyst / Conditions | Product Type | Key Feature | Ref |

|---|---|---|---|---|---|

| Electrophilic Addition | Aryllithium, then Electrophile (E⁺) | Formation of boronate complex | γ-Substituted boronate | High γ-selectivity and stereospecificity | acs.org |

| Allylic Chlorination | N-Chlorosuccinimide (NCS) | PhSeCl (10 mol%) | Allylic Chloride | Regiocontrolled olefin transposition | nih.gov |

| Allylic Imidation | Imide Nucleophile | Selenium-π-acid catalyst | Allylic Imide | Boron-guided regioselectivity | rsc.org |

| Dihydroxylation | OsO₄, NMO | Acetone/Water | Diol | Syn-dihydroxylation | Standard Method |

| Epoxidation | m-CPBA | CH₂Cl₂ | Epoxide | Electrophilic addition | Standard Method |

These advanced synthetic methodologies provide a robust toolkit for the preparation and subsequent derivatization of this compound, opening avenues for the creation of complex molecular architectures for various applications in materials science and medicinal chemistry.

Green Chemistry Approaches and Sustainable Synthesis Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles are applied to develop more environmentally benign and efficient methodologies. Key strategies include the use of greener solvents, alternative energy sources like microwave irradiation, and the development of highly efficient catalytic systems to minimize waste.

One prominent green approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govnih.gov This is particularly advantageous for reactions like the Suzuki-Miyaura coupling, which can be adapted to synthesize arylboronic acids. For instance, the coupling of an appropriate borylating agent with 3-bromoallylbenzene under microwave irradiation could provide a direct route to the target compound. The efficiency of microwave-assisted synthesis is highlighted by rapid reaction times, often in the order of minutes, and the potential for solvent-free conditions or the use of greener solvents like water and ethanol. nih.gov

The choice of catalyst and reaction conditions is also crucial for a sustainable synthesis. Palladium-catalyzed borylation is a common method for the synthesis of arylboronic acids. thieme-connect.com Research has focused on developing highly active palladium catalysts that can be used at low loadings, thus reducing the amount of residual metal in the product and waste streams. Furthermore, the use of water as a solvent in these reactions represents a significant green improvement over traditional organic solvents. nih.gov

To quantify the "greenness" of a synthetic route, various green chemistry metrics are employed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comresearchgate.net Atom Economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI provide a broader measure of the waste generated in a process, including solvents and reagents. Applying these metrics allows for the comparison of different synthetic strategies and the identification of more sustainable options. For the synthesis of functionalized boronic acids, a high atom economy is desirable, and minimizing the E-factor and PMI are key goals.

| Synthetic Strategy | Key Green Chemistry Principle | Typical Reaction Conditions | Potential Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Suzuki-Miyaura Coupling | Alternative Energy Source, Reduced Reaction Time | Palladium catalyst, aqueous/ethanolic solvent, 2-15 minutes reaction time | Rapid synthesis, improved yields, potential for greener solvents | nih.govnih.gov |

| Palladium-Catalyzed Borylation in Water | Use of Safer Solvents | Water-soluble palladium catalyst and ligands | Eliminates hazardous organic solvents, simplifies work-up | nih.gov |

| Catalyst-Free Borylation | Catalysis (avoiding heavy metals) | Often photochemically induced | Avoids transition metal contamination | [ ] |

Scale-Up Considerations and Industrial Research Perspectives

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the production of this compound, key considerations include process safety, efficiency, cost-effectiveness, and sustainability. Industrial research focuses on developing robust and scalable processes that can consistently deliver high-purity products.

Flow chemistry has emerged as a powerful technology for the scale-up of chemical processes, offering significant advantages over traditional batch production. organic-chemistry.org Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for highly exothermic or fast reactions. organic-chemistry.org For the synthesis of boronic acids, flow chemistry allows for the safe handling of reactive intermediates, such as organolithium species, which are often used in borylation reactions. organic-chemistry.org This technology can lead to higher yields, reduced reaction times, and a smaller manufacturing footprint. Research has demonstrated the feasibility of synthesizing various boronic acids on a multigram scale with high throughput using simple continuous flow setups. organic-chemistry.org

A critical aspect of industrial synthesis is the techno-economic analysis (TEA) of the production process. mdpi.com TEA evaluates the economic viability of a manufacturing process by considering factors such as raw material costs, energy consumption, capital investment, and market price of the product. For the industrial production of functionalized phenylboronic acids, a favorable TEA is essential for commercial success. This involves optimizing the synthetic route to use cost-effective starting materials and reagents, minimizing processing steps, and maximizing product yield and purity.

The development of a scalable synthesis for this compound would likely involve a palladium-catalyzed cross-coupling reaction. Challenges in scaling up such reactions include catalyst deactivation, product purification from residual palladium, and ensuring consistent product quality. Industrial research efforts are directed towards developing robust catalytic systems with high turnover numbers and exploring efficient purification techniques.

| Scale-Up Strategy | Key Advantages | Typical Throughput/Scale | Challenges | Reference |

|---|---|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, better process control, higher throughput, smaller footprint | Gram to kilogram per hour | Initial setup cost, potential for clogging with solids | organic-chemistry.org |

| Batch Process Optimization | Utilizes existing infrastructure | Kilogram to ton scale | Heat and mass transfer limitations, potential for runaway reactions | [ ] |

| Catalyst Recycling | Reduced catalyst cost and waste | Applicable to both batch and flow | Catalyst leaching and deactivation over multiple cycles | nih.gov |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Prop 2 En 1 Yl Phenylboronic Acid

Detailed Mechanistic Studies in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and it represents the primary application for 3-(prop-2-en-1-yl)phenylboronic acid. libretexts.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A palladium(0) species is the active catalyst that enters the cycle. libretexts.org

Kinetics and Thermodynamics of Transmetalation Processes

Transmetalation is often considered the most complex and can be the rate-determining step in the Suzuki-Miyaura catalytic cycle. It involves the transfer of the organic group—in this case, the 3-(prop-2-en-1-yl)phenyl group—from the boron atom to the palladium(II) center. chembites.orgresearchgate.net The mechanism of this step has been the subject of extensive debate, with two primary pathways considered: the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org

In the boronate pathway, the boronic acid is activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species, [R-B(OH)₃]⁻, which then reacts with the arylpalladium(II) halide complex. deepdyve.comresearchgate.net The main role of the base is to convert the boronic acid into the more reactive organoborate, which facilitates the transfer to the palladium complex. deepdyve.comresearchgate.net

Alternatively, the oxo-palladium pathway involves the formation of an arylpalladium(II) hydroxide complex, [Ar-Pd-OH], which then reacts with the neutral boronic acid. nih.gov Kinetic studies on model systems have shown that the reaction between a palladium hydroxide complex and a neutral boronic acid can be several orders of magnitude faster than the reaction between a palladium halide complex and a boronate. nih.govacs.org

The kinetics of transmetalation are influenced by the nature of the boronic acid, the palladium complex, and the reaction conditions. For this compound, the electronic nature of the allyl substituent (a weakly electron-donating group) would have a subtle effect on the Lewis acidity of the boron center and the nucleophilicity of the aryl group being transferred.

While specific thermodynamic data for this compound is unavailable, the following table provides representative kinetic data for the transmetalation of a related system, illustrating the significantly faster rate of the oxo-palladium pathway.

| Reactants | Pathway | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |

|---|---|---|---|

| (PPh₃)₂Pd(Ph)(OH) + p-tolylboronic acid | Oxo-Palladium | -40 | 2.4 × 10⁻³ |

| (PPh₃)₂Pd(Ph)(I) + K[p-tolylB(OH)₃] | Boronate | -40 | 1.7 × 10⁻⁷ (estimated) |

Characterization of Oxidative Addition and Reductive Elimination Intermediates

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This step involves the cleavage of the carbon-halogen bond and is often facilitated by bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgnih.gov The resulting intermediate is typically a square-planar arylpalladium(II) halide complex. libretexts.org For reactions involving this compound, this intermediate would be formed from the coupling partner (e.g., an aryl bromide) and the palladium catalyst. These intermediates are often highly reactive but can be characterized at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov For instance, low-temperature ³¹P and ¹⁹F NMR have been used to identify and characterize pre-transmetalation intermediates containing Pd-O-B linkages. libretexts.orgillinois.edu

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated to form the final biaryl product. wikipedia.org This process regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org Reductive elimination typically proceeds from a cis-isomeric complex. libretexts.org Kinetic studies have shown this step to be intramolecular and to follow first-order kinetics. libretexts.org Deuterium labeling experiments have confirmed that the stereochemistry of the organic groups is retained during this step. wikipedia.org Characterization of the immediate precursors to reductive elimination is challenging due to their transient nature.

Influence of Ligands, Bases, and Solvents on Catalytic Cycles

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of ligands, bases, and solvents, each playing a critical role in the catalytic cycle.

Ligands: Phosphine ligands are most commonly used. wikipedia.org Their steric bulk and electronic properties significantly influence the reaction. Bulky, electron-rich ligands, such as dialkylbiarylphosphines, stabilize the monoligated Pd(0) species, which is often the most active in oxidative addition, and they accelerate the rate of reductive elimination. nih.govwikipedia.orgresearchgate.net

Bases: A base is essential for the transmetalation step. deepdyve.comresearchgate.net It activates the boronic acid by converting it to a more nucleophilic boronate. deepdyve.comresearchgate.net However, the base can also play a negative role by forming unreactive boronate species or by interacting with the palladium center in complex ways. researchgate.net The choice and stoichiometry of the base can therefore be used to control reaction selectivity, especially in competitive reactions between different boronic acids. deepdyve.comresearchgate.net

Solvents: The solvent influences the rate, selectivity, and stability of the catalyst. whiterose.ac.uk Polar solvents can stabilize ionic intermediates and transition states that occur during the catalytic cycle. whiterose.ac.ukresearchgate.net For instance, oxidative addition of aryl triflates is faster in polar solvents due to a polar, nucleophilic displacement mechanism. researchgate.net In contrast, couplings involving less polar substrates may favor nonpolar solvents like toluene (B28343) or dioxane. whiterose.ac.uk The choice of solvent can even alter the active catalytic species; in polar solvents, an anionic palladium complex may become the active catalyst. researchgate.netnih.gov

The following table summarizes the general influence of these components on the key steps of the catalytic cycle.

| Component | Influence on Oxidative Addition | Influence on Transmetalation | Influence on Reductive Elimination |

|---|---|---|---|

| Electron-Rich, Bulky Ligands | Accelerates (stabilizes monoligated Pd(0)) nih.gov | Can accelerate by facilitating ligand dissociation nih.gov | Accelerates researchgate.net |

| Bases (e.g., K₂CO₃, NaOH) | Generally indirect | Essential for activation (forms boronate) researchgate.net | Can promote the reaction researchgate.net |

| Polar Solvents (e.g., DMF, H₂O) | Accelerates for polar substrates (e.g., triflates) researchgate.net | Facilitates formation of ionic intermediates whiterose.ac.uk | Generally indirect |

Protodeboronation Pathways and Stability Investigations

A significant side reaction for arylboronic acids, including this compound, is protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an arene byproduct (allylbenzene in this case) and boric acid. nih.gov This reaction consumes the boronic acid, reducing the yield of the desired cross-coupling product. ed.ac.uk

Factors Influencing Carbon-Boron Bond Cleavage

The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid.

pH: The rate of protodeboronation is strongly pH-dependent. ed.ac.ukrsc.org Most arylboronic acids are susceptible to base-catalyzed protodeboronation, which proceeds via the more reactive boronate anion. ed.ac.uk The reaction rate often increases with pH, reaching a maximum or a plateau at pH values above the pKₐ of the boronic acid. acs.org Acid-catalyzed pathways also exist but are typically slower for simple arylboronic acids. rsc.orgcore.ac.uk

Temperature: Higher temperatures generally increase the rate of protodeboronation.

Substituent Effects: The electronic nature of substituents on the aryl ring plays a crucial role. Electron-withdrawing groups, especially at the ortho positions, can significantly accelerate protodeboronation. researchgate.net Conversely, electron-donating groups tend to slow the reaction under acidic conditions but can accelerate it under certain basic conditions. rsc.orgacs.org The allyl group in this compound is weakly electron-donating, which would likely impart moderate stability against protodeboronation compared to analogs with strongly electron-withdrawing groups.

The following table shows the effect of substituents on the rate of protodeboronation for different phenylboronic acids under acidic conditions.

| Substituent (Ar) | Reaction Time (h) | Yield of Ar-H (%) |

|---|---|---|

| 4-OCH₃ | 1 | 92 |

| 4-CH₃ | 2 | 88 |

| -H | 4 | 85 |

| 4-Cl | 6 | 85 |

| 4-NO₂ | 12 | 84 |

Mechanistic Interrogations of Boronic Acid Degradation

Besides protodeboronation, boronic acids can also degrade through oxidation.

Protodeboronation Mechanisms: Detailed kinetic studies have revealed multiple pathways for protodeboronation. nih.gov

Acid-Catalyzed Pathway: Involves electrophilic substitution on the aromatic ring, where a proton replaces the boronic acid group. core.ac.uk

Base-Catalyzed Pathway: This is often the dominant pathway under Suzuki-Miyaura conditions. It proceeds through the formation of the tetrahedral boronate anion, [ArB(OH)₃]⁻. For many arylboronic acids, the mechanism involves a concerted proton transfer from a water molecule to the ipso-carbon as the C-B bond cleaves. acs.org However, for highly electron-deficient arenes, the mechanism can shift to a stepwise process involving the liberation of a transient aryl anion. nih.gov

Self-Catalysis: In some cases, when the pH is close to the pKₐ of the boronic acid, a self-catalysis pathway can be observed where both the boronic acid and its conjugate boronate are involved in the rate-determining step. nih.gov

Oxidative Degradation: Arylboronic acids are susceptible to oxidation, particularly by reactive oxygen species, which converts the boronic acid into a phenol (B47542) and boric acid. nih.govpnas.org This oxidative deboronation proceeds via attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by migration of the aryl group from boron to oxygen. pnas.org This degradation pathway can be significant under aerobic conditions or in the presence of oxidants. mdpi.com

Reactivity of the Allylic Functional Group

The chemical behavior of this compound is dictated by its two primary functional groups: the boronic acid moiety and the allylic (prop-2-en-1-yl) system. The allyl group, characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, exhibits a distinct reactivity profile, primarily centered around the chemistry of the π-bond.

Electrophilic Addition: The prop-2-en-1-yl group's carbon-carbon double bond is an electron-rich region, making it susceptible to attack by electrophiles. youtube.com This reaction, known as electrophilic addition, is a fundamental transformation for alkenes. The general mechanism proceeds in two steps: initial attack by the electrophile on the π-bond to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. youtube.comutdallas.edu

For an unsymmetrical alkene like the one present in this compound, the addition of protic acids (like HBr or HCl) follows Markovnikov's rule. This rule states that the proton (the electrophile) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation (in this case, a secondary carbocation). youtube.com The subsequent attack by the nucleophile (e.g., Br⁻) on the carbocation completes the addition. youtube.com Other electrophilic additions include halogenation (with Br₂ or Cl₂) and acid-catalyzed hydration (with H₂O/H⁺).

| Reagent | Conditions | Major Product Structure | Notes |

|---|---|---|---|

| HBr (Hydrobromination) | Inert solvent | 3-(2-Bromopropyl)phenylboronic acid | Follows Markovnikov's rule; proceeds via the most stable carbocation intermediate. youtube.com |

| Br₂ (Bromination) | Inert solvent (e.g., CH₂Cl₂) | 3-(2,3-Dibromopropyl)phenylboronic acid | Proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. |

| H₂O, H₂SO₄ (Hydration) | Aqueous acid | 3-(2-Hydroxypropyl)phenylboronic acid | Follows Markovnikov's rule, leading to the formation of a secondary alcohol. utdallas.edu |

| 1. BH₃·THF 2. H₂O₂, NaOH (Hydroboration-Oxidation) | Step 1: Ether solvent Step 2: Basic peroxide | 3-(3-Hydroxypropyl)phenylboronic acid | Results in Anti-Markovnikov addition of H and OH across the double bond, forming a primary alcohol. |

Nucleophilic Addition: In its ground state, the electron-rich double bond of the allyl group is generally unreactive toward nucleophiles. wikipedia.org Nucleophilic addition typically occurs on carbon-carbon multiple bonds that are activated by adjacent electron-withdrawing groups, which is not the case here. However, the reactivity of organoboron compounds can be modulated. The formation of an allylboronate "ate" complex, by treating an allylboronic ester with a strong nucleophile like an aryllithium, significantly enhances the nucleophilicity of the allyl group. acs.org This activated complex can then undergo reactions with a range of electrophiles in a process that is effectively a nucleophilic attack by the allyl moiety. acs.org

Allylic systems are prone to rearrangement reactions, most notably sigmatropic rearrangements. A classic example is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that occurs in allyl aryl ethers and allyl vinyl ethers. youtube.com While this compound is not an ether, the principle of thermally or catalytically induced bond reorganization is relevant to its allyl moiety.

In a typical researchgate.netresearchgate.net-sigmatropic rearrangement, a concerted process involving a cyclic transition state of six atoms leads to the cleavage of one sigma bond and the formation of a new one, accompanied by a shift in the position of the double bonds. For related compounds like allylboronates, borotropic migrations (a type of sigmatropic rearrangement where a boron group moves) are known phenomena. These rearrangements are crucial in certain synthetic applications, allowing for the stereoselective formation of complex molecules. youtube.com Such rearrangements can be influenced by catalysts and reaction conditions, providing pathways to isomeric products that are not accessible through direct addition reactions.

Dynamic Covalent Chemistry Involving the Boronic Acid Group

The boronic acid functional group is a cornerstone of dynamic covalent chemistry (DCvC), a field that utilizes reversible chemical reactions to form adaptable and responsive molecular systems. nih.gov The key reaction in this context is the reversible formation of boronate esters.

Arylboronic acids, including this compound, react readily and reversibly with compounds containing 1,2- or 1,3-diol functionalities to form stable cyclic boronate esters. researchgate.netnih.gov This esterification is an equilibrium process that can be controlled by altering the reaction conditions. researchgate.net The reaction involves the condensation of the boronic acid with the two hydroxyl groups of the diol, releasing water and forming a five- or six-membered ring containing the boron atom.

This dynamic covalent bond is central to many applications, including the development of sensors for saccharides, self-healing hydrogels, and drug delivery systems. nih.govrsc.org The stability of the formed boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, the solvent, and the pH of the medium. The affinity of phenylboronic acid for various biologically relevant polyols has been extensively studied.

| Diol | pH | Association Constant (K, M⁻¹) | Notes |

|---|---|---|---|

| Glucose | 7.4 | ~2.9 x 10¹ | Forms esters with the furanose form. |

| Fructose | 7.4 | ~4.3 x 10² | Higher affinity due to favorable stereochemistry of diol units in the fructofuranose form. nih.gov |

| Sorbitol | 7.4 | ~1.1 x 10³ | Acyclic polyol with high flexibility, allowing for strong binding. nih.gov |

| Alizarin (B75676) Red S (ARS) | 7.4 | ~1.5 x 10³ | A catechol-containing dye often used in competitive binding assays to determine boronic acid-diol binding constants. researchgate.netnih.gov |

The equilibrium between a boronic acid and a diol to form a boronate ester is exquisitely sensitive to pH. researchgate.netresearchgate.net This pH-responsiveness stems from the Lewis acidity of the boron atom. In aqueous solution, a boronic acid (R-B(OH)₂) exists in a pH-dependent equilibrium between two forms: a neutral, trigonal planar sp²-hybridized species and an anionic, tetrahedral sp³-hybridized species (R-B(OH)₃⁻). nih.gov

The pKa value of the boronic acid dictates the position of this equilibrium. At a pH below the pKa, the neutral trigonal form predominates. As the pH increases to values near and above the pKa, the concentration of the anionic tetrahedral form rises significantly. nih.gov The anionic tetrahedral form is generally a much stronger binder for diols than the neutral trigonal form. nih.gov Consequently, boronate ester formation is favored at neutral to basic pH, while the ester bond becomes labile and tends to hydrolyze under acidic conditions. nih.govnih.gov

This behavior allows for the design of "smart" materials that can assemble or disassemble in response to a specific pH trigger. For example, a hydrogel cross-linked by boronate ester bonds can be stable at physiological pH (7.4) but dissolve and release an encapsulated payload in the more acidic microenvironment of a tumor or within a cellular endosome. nih.gov

| pH Range | Dominant Boronic Acid Species | Boronate Ester Stability | Application Relevance |

|---|---|---|---|

| Acidic (pH < 5) | Neutral, Trigonal (sp²) | Low (Equilibrium favors hydrolysis) | Trigger for drug release from boronate-linked carriers in acidic environments (e.g., tumors, endosomes). nih.govnih.gov |

| Neutral (pH ≈ 7.4) | Equilibrium between Trigonal and Tetrahedral | Moderate to High (Equilibrium favors ester formation) | Conditions for forming stable hydrogels and for sensing saccharides under physiological conditions. nih.gov |

| Basic (pH > pKa) | Anionic, Tetrahedral (sp³) | High (Strongly favors ester formation) | Optimal conditions for maximizing binding affinity in separation and purification processes. researchgate.net |

Applications in Complex Organic Synthesis and Molecular Construction

3-(Prop-2-en-1-yl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of a wide array of functional groups. researchgate.net this compound is an excellent substrate for this reaction, where the boronic acid group selectively reacts, leaving the allyl group intact for subsequent transformations.

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds. gre.ac.ukresearchgate.net By coupling this compound with various aryl halides or triflates, a diverse range of substituted 3-allyl-biphenyls can be synthesized. These products are valuable intermediates in medicinal chemistry and materials science. gre.ac.ukresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Similarly, coupling with vinyl halides or triflates provides access to substituted styrenyl systems. The versatility of the Suzuki-Miyaura reaction allows for the use of a broad scope of coupling partners, enabling the synthesis of complex molecular frameworks. mdpi.comnih.gov

| Entry | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 3-Allyl-4'-fluorobiphenyl | ~85-95 |

| 2 | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 3-Allyl-4'-methoxybiphenyl | ~90 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 2-(3-Allylphenyl)pyridine | ~80-90 |

| 4 | (E)-β-Bromostyrene | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 90 | (E)-1-(3-Allylphenyl)-2-phenylethene | ~75-85 |

This table presents typical conditions and expected yields for Suzuki-Miyaura reactions based on general literature data for arylboronic acids.

In Suzuki-Miyaura couplings, achieving high regio- and stereoselectivity is crucial when working with complex substrates. While the coupling of this compound itself is straightforward, its allyl group can influence subsequent reactions. More importantly, when the coupling partner contains multiple reactive sites, the choice of catalyst, ligand, and reaction conditions can direct the regioselectivity of the C-C bond formation. researchgate.net

For instance, in reactions with dihaloarenes, selective mono-arylation can be achieved by controlling stoichiometry and reaction time. Furthermore, palladium-catalyzed couplings involving allylic substrates have been shown to proceed with high levels of regio- and stereoselectivity, which is relevant if the allyl group of the product is to be functionalized in a subsequent step. nih.govrsc.org

The presence of two distinct reactive moieties in this compound makes it an ideal candidate for tandem or one-pot synthetic sequences. dongguk.edu A common strategy involves an initial Suzuki-Miyaura coupling at the boronic acid site, followed by a reaction involving the allyl group. For example, a one-pot, two-step process could involve a Suzuki-Miyaura reaction followed by a Heck reaction, an allylic substitution, or an olefin metathesis. ub.edursc.org

This approach significantly improves synthetic efficiency by reducing the number of purification steps and minimizing waste. rsc.org For example, a palladium catalyst used for an initial Suzuki coupling could potentially catalyze a subsequent Heck reaction on the allyl group in the same pot by simply adding the appropriate reagents. rsc.org

Non-Palladium Catalyzed Cross-Coupling and Coupling-Type Reactions

While palladium catalysis is dominant, concerns about its cost and toxicity have driven the development of cross-coupling methods using other transition metals. This compound is also a competent partner in many of these transformations.

Chan-Lam Coupling: The copper-catalyzed Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, providing an alternative to the Buchwald-Hartwig amination. wikipedia.org It enables the coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, phenols, and alcohols, to form aryl amines and aryl ethers, respectively. organic-chemistry.orgnih.govresearchgate.net The reaction is often performed under mild conditions, at room temperature and open to the air. wikipedia.orgst-andrews.ac.uk this compound can be effectively used to introduce the 3-allylphenyl moiety onto a variety of heteroatomic substrates. researchgate.netsci-hub.se

| Coupling Partner | Catalyst | Base/Additive | Solvent | Conditions | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Air, RT | N-(3-Allylphenyl)aniline |

| Phenol (B47542) | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Air, RT | 1-Allyl-3-phenoxybenzene |

| Imidazole | CuI / Ligand | K₂CO₃ | DMF | 80-100 °C | 1-(3-Allylphenyl)imidazole |

| Propanethiol | CuI | DBU | Toluene | 110 °C | (3-Allylphenyl)(propyl)sulfane |

This table illustrates typical conditions for Chan-Lam coupling reactions based on established protocols for arylboronic acids. researchgate.net

Click Chemistry: Boronic acids are increasingly used in the field of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. rsc.org While not a direct participant in the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound can be incorporated into molecules designed for click reactions. For instance, the allyl group can be functionalized to bear an azide (B81097) or alkyne handle. Alternatively, boronic acids themselves can participate in reversible "click" reactions, such as the formation of iminoboronates or the conjugation with diols, which are useful in chemical biology and materials science. researchgate.netrsc.orgresearchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.net Nickel(0) complexes can catalyze the Suzuki-Miyaura type coupling of arylboronic acids with a range of electrophiles, including aryl esters, which are often more challenging substrates for palladium catalysts. nih.gov this compound can be coupled with aromatic esters in decarbonylative cross-coupling reactions, providing access to biaryl products under nickel catalysis. researchgate.net Nickel catalysis can also be applied to cyclization and carbonylation reactions where an arylboronic acid acts as a coupling partner. nih.gov

Gold-Catalyzed Reactions: Gold catalysis has unique applications, often involving the activation of alkynes, allenes, and alkenes. nih.gov While less common for direct cross-coupling, gold catalysts can mediate reactions involving arylboronic acids. For example, gold-catalyzed hydroarylation of alkynes with arylboronic acids has been reported to form C-C bonds under mild conditions. organic-chemistry.orgresearchgate.net Furthermore, gold-catalyzed allylation of arylboronic acids has been developed, demonstrating the potential for C(sp²)-C(sp³) bond formation. nih.gov In such a reaction, this compound could react with an allylic partner to form a new C-C bond, showcasing the expanding reactivity profile of gold in cross-coupling chemistry.

Utilization as a Versatile Building Block for Advanced Molecular Architectures

The dual reactivity of this compound allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. Simultaneously, the allyl group offers a reactive handle for a different set of transformations, such as Heck reactions, metathesis, and various addition reactions. This orthogonality in reactivity is key to its utility in the stepwise and controlled assembly of complex molecules.

Scaffolds for Heterocyclic Synthesis

The strategic placement of the allyl and boronic acid functionalities on the phenyl ring facilitates their participation in intramolecular cyclization reactions to form a variety of heterocyclic systems. These reactions often proceed through tandem catalytic cycles, where both functional groups are sequentially activated to construct the heterocyclic core.

One theoretical approach involves a tandem Suzuki coupling followed by an intramolecular Heck reaction. In this strategy, the boronic acid would first undergo a Suzuki-Miyaura coupling with a suitably functionalized coupling partner. The resulting intermediate, now bearing a tethered reactive group, could then undergo an intramolecular Heck reaction involving the allyl moiety to forge the heterocyclic ring. This methodology could potentially lead to the synthesis of various nitrogen- and oxygen-containing heterocycles, such as dihydrobenzofurans and indolines, depending on the nature of the initial coupling partner.

Another potential pathway for heterocyclic synthesis is through intramolecular hydroboration or oxypalladation of the allyl group. For instance, intramolecular oxypalladation could initiate a cascade cyclization, leading to the formation of functionalized benzofurans or other oxygen-containing heterocycles. While specific examples utilizing this compound in these exact transformations are not extensively documented in readily available literature, the fundamental principles of these reactions are well-established for similar substrates.

The following table outlines potential heterocyclic scaffolds that could be synthesized from this compound based on established synthetic methodologies.

| Heterocyclic Scaffold | Potential Synthetic Strategy | Key Reactions |

| Dihydrobenzofurans | Tandem Suzuki Coupling / Intramolecular O-Arylation | Suzuki-Miyaura Coupling, Intramolecular Etherification |

| Indolines | Tandem Suzuki Coupling / Intramolecular N-Arylation | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination |

| Chromenes | Reaction with α,β-unsaturated aldehydes/ketones | Ene Reaction, Cyclization |

| Fused Benzazepines | Palladium-catalyzed domino reactions | Intramolecular Oxypalladation, Cyclization |

Precursors for Macrocyclic and Supramolecular Frameworks

The bifunctional nature of this compound also makes it an attractive precursor for the construction of larger, more complex assemblies such as macrocycles and supramolecular structures.

For the synthesis of macrocycles, a common strategy involves the dimerization of the building block to create a diene, followed by a ring-closing metathesis (RCM) reaction. In the case of this compound, a palladium-catalyzed homocoupling of the boronic acid moieties of two molecules could yield a diallyl-substituted biphenyl (B1667301) system. This resulting diene would then be a suitable substrate for an RCM reaction, catalyzed by a ruthenium-based catalyst, to form a macrocyclic structure containing a biaryl unit. The size and properties of the resulting macrocycle could be tuned by the choice of coupling partners in a Suzuki reaction prior to the metathesis step.

In the realm of supramolecular chemistry, the boronic acid functionality is well-known for its ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. This reversible nature is the foundation for the self-assembly of complex supramolecular architectures, such as capsules, cages, and polymers. While specific supramolecular structures based solely on this compound are not prominently reported, its potential as a component in such systems is clear. For instance, it could be incorporated into larger structures that then self-assemble through boronate ester formation with polyol linkers. The allyl groups would then be available for post-assembly modification, allowing for the creation of functional supramolecular materials.

The table below summarizes the potential applications of this compound in the construction of macrocyclic and supramolecular frameworks.

| Molecular Architecture | Synthetic Approach | Key Chemical Principles |

| Macrocycles | Homocoupling followed by Ring-Closing Metathesis (RCM) | Suzuki-Miyaura Homocoupling, Olefin Metathesis |

| Supramolecular Polymers | Polycondensation with multifunctional diols | Reversible Boronate Ester Formation, Self-Assembly |

| Functional Capsules/Cages | Incorporation into larger scaffolds followed by self-assembly | Covalent Bond Formation, Reversible Covalent Interactions |

Integration into Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymers and Copolymers

The synthesis of polymers incorporating boronic acid functionalities can be approached in several ways, including direct polymerization of the functional monomer or grafting it onto existing polymer backbones. The choice of method dictates the final polymer architecture and properties.

The direct polymerization of monomers containing an allyl group, such as 3-(Prop-2-en-1-yl)phenylboronic acid, via conventional free-radical methods presents significant challenges. Allyl monomers are known to be difficult to polymerize to high molecular weights. researchgate.net This difficulty arises from a process known as degradative chain transfer. researchgate.netresearchgate.net In this process, the propagating radical abstracts a hydrogen atom from the allylic methylene (B1212753) group of a monomer molecule. This transfer creates a new, resonance-stabilized allylic radical which is generally less reactive and less efficient at reinitiating a new polymer chain. researchgate.net As a result, the kinetic chain is often terminated, leading to the formation of oligomers or polymers with low molecular weights. researchgate.net

Due to this inherent limitation, the direct radical polymerization of the allylic moiety of this compound is not a common or effective strategy for producing high molecular weight polymer backbones. Instead, synthetic efforts in the field predominantly focus on two alternative approaches:

Modifying the boronic acid-containing molecule to incorporate a more readily polymerizable group, such as an acrylamide (B121943) or styrenic functionality. rsc.orgresearchgate.net

Utilizing the allyl group for post-polymerization modification reactions, such as thiol-ene "click" chemistry, to attach the boronic acid moiety to a pre-existing polymer. nih.gov

These alternative strategies, particularly the use of monomers with more reactive functional groups, are discussed in the following section.

To overcome the limitations of conventional radical polymerization and to synthesize well-defined polymers with controlled architectures, controlled/living radical polymerization (CRP) techniques are widely employed. acs.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful and versatile CRP methods used for this purpose. acs.orgnih.gov

These techniques are typically applied to boronic acid-containing monomers that have been functionalized with highly reactive polymerizable groups, most commonly acrylamido or styrenic moieties. A prominent example is 3-(acrylamido)phenylboronic acid (APBA), which is frequently used to create boronic acid-decorated polymers. nih.govsigmaaldrich.com

RAFT polymerization of APBA allows for the synthesis of homopolymers and block copolymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Mw/Mn). nih.govrsc.org For instance, researchers have successfully synthesized poly(3-acrylamidophenylboronic acid) (PAPBA) homopolymers and block copolymers like poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) using RAFT. nih.govresearchgate.net These controlled methods preserve the integrity of the boronic acid group and enable the creation of complex architectures, such as diblock copolymers, which are essential for forming self-assembled nanostructures like micelles. researchgate.net

Similarly, ATRP has been used to synthesize well-defined boronic acid-containing polymers. researchgate.netnih.gov To avoid issues with the inherent instability of some boronic acid groups during polymerization, a strategy involving the protection of the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester has been developed. researchgate.netnih.gov This approach allows for the controlled polymerization of styrene (B11656), acrylate, and methacrylate (B99206) monomers containing the protected boronate group, yielding polymers with a reactive halogen end-group that can be used for further modifications. researchgate.netnih.gov The MIDA group can be later removed to reveal the free boronic acid.

The table below summarizes representative examples of boronic acid-functionalized polymers synthesized via controlled radical polymerization techniques.

| Monomer | Polymerization Method | Resulting Polymer Architecture | Molecular Weight (Mn, g/mol) | Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| 3-Acrylamidophenylboronic acid (APBA) | RAFT | Homopolymer (PAPBA) | 19,200 | 1.13 | rsc.org |

| N-isopropylacrylamide (NIPAM) and APBA | RAFT | Diblock Copolymer (PNIPAM-b-PAPBA) | 7,780 (for PNIPAM macro-CTA) | 1.22–1.39 (for final block copolymer) | nih.gov |

| MIDA boronate-containing styrene monomer | ICAR ATRP | Homopolymer | Not specified | Well-controlled | researchgate.netnih.gov |

| 2-Lactobionamidoethyl methacrylate and APBA | RAFT | Diblock Copolymer (pLAMA-b-pAAPBA) | Not specified | Well-defined | researchgate.net |

Another effective strategy for incorporating boronic acid functionality into materials is by grafting the molecules onto existing polymer supports. This can be achieved through "grafting-from" or "grafting-to" approaches.

In a "grafting-from" approach, initiator sites are first immobilized on a surface or polymer backbone, and the functional monomer is then polymerized from these sites. Surface-initiated ATRP (SI-ATRP) is a powerful technique for this purpose. For example, poly(acrylamidophenylboronic acid) (PAAPBA) chains have been successfully grafted from the surface of iron oxide magnetic nanoparticles. rsc.org In this process, an ATRP initiator is first attached to the nanoparticle surface, followed by the polymerization of a boronic acid-containing monomer like 3-acrylamidophenylboronic acid, resulting in a dense layer of functional polymer brushes on the nanoparticle core. rsc.org

The "grafting-to" method involves attaching pre-synthesized functional polymers to a polymer backbone. While less specific to this compound, the principle involves reacting a functional group on the boronic acid molecule (or a polymer made from it) with a complementary functional group on the support polymer. For instance, the boronic acid group itself can form covalent ester bonds with pendant diol (hydroxyl) groups on a polymer support. mdpi.com

Responsive Polymeric Materials and Hydrogels

Polymers functionalized with phenylboronic acid (PBA) are renowned for their ability to respond to specific chemical stimuli, primarily glucose and changes in pH. This responsiveness stems from the reversible covalent interactions of the boronic acid group. researchgate.net

A key application of PBA-functionalized polymers is in the development of glucose-responsive materials, particularly hydrogels. nih.gov Phenylboronic acid can reversibly bind with molecules containing cis-1,2 or -1,3 diols, such as glucose, to form stable five- or six-membered cyclic boronate esters. researchgate.netresearchgate.net

This glucose-triggered swelling and shrinking behavior is the basis for self-regulated drug delivery systems, most notably for insulin (B600854). researchgate.net Hydrogels loaded with insulin can be designed to swell and release the drug in response to hyperglycemic (high glucose) conditions and reduce the release rate as glucose levels return to normal. researchgate.net

The table below provides examples of hydrogel systems and their response to glucose.

| Polymer System | Mechanism | Observed Response to Glucose | Potential Application | Reference |

|---|---|---|---|---|

| Poly(N-isopropylacrylamide)-co-poly(3-acrylamidophenylboronic acid) nanoparticles | Competitive binding of glucose displaces glucosamine-functionalized crosslinks | Increased glucose concentration causes dissociation and swelling of nanoparticles | Glucose-triggered drug delivery | researchgate.net |

| Polyhydroxyethyl methacrylate-based hydrogels with pendant PBA | Formation of anionic boronate-glucose complexes increases osmotic pressure | Volume of 3D-printed implant increases with glucose concentration, accelerating drug release | On-demand insulin administration | researchgate.net |

| Injectable hydrogels from polymers with both PBA and glucose moieties | Complexation between PBA and glucose groups on different polymer chains forms crosslinks | Addition of free glucose competes with polymer-bound glucose, reducing crosslinking and releasing entrapped molecules | Glucose sensors and responsive release | researchgate.net |

In addition to their glucose sensitivity, PBA-functionalized polymers are inherently pH-responsive. The pKa of the phenylboronic acid group is typically around 9, meaning the equilibrium between the uncharged trigonal form and the charged tetrahedral boronate anion is highly dependent on the pH of the surrounding medium. researchgate.net

Below its pKa, the PBA group is predominantly in its neutral, more hydrophobic state. As the pH increases above the pKa, the group becomes deprotonated to form the anionic, more hydrophilic boronate species. researchgate.net This change in charge and hydrophilicity can be harnessed to control the properties of the polymer. For example, in amphiphilic block copolymers containing a PBA block, a change in pH can trigger the self-assembly or disassembly of micelles. researchgate.net This pH-responsiveness is a critical feature in designing "smart" materials for applications like drug delivery, where a payload can be released in specific pH environments, such as the acidic microenvironment of a tumor.

Furthermore, the incorporation of PBA into other responsive polymer backbones, such as the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM), can lead to multi-stimuli-responsive materials. researchgate.net In such systems, the polymer's lower critical solution temperature (LCST)—the temperature above which it becomes insoluble in water—can be modulated by both pH and the presence of diols like glucose. researchgate.net At a pH above the pKa of the boronic acid, the increased charge on the polymer chain enhances its hydrophilicity, leading to an increase in the LCST. researchgate.net This dual responsiveness allows for more complex and finely tuned control over the material's behavior.

Supramolecular Assemblies and Dynamic Covalent Networks

This compound is a molecule with significant potential in the construction of supramolecular assemblies and dynamic covalent networks. This capacity stems from the presence of two key functional groups: the phenylboronic acid moiety and the allyl group. The boronic acid group can form reversible covalent bonds, known as boronate esters, with diols (compounds containing two hydroxyl groups). This reversible nature is central to the formation of dynamic networks that can adapt and respond to their environment.

Self-Healing Materials Incorporating Reversible Boronate Bonds

The formation of boronate esters from boronic acids and diols is a dynamic equilibrium process. nih.govrsc.org This means that the bonds can break and reform, a property that is harnessed in the design of self-healing materials. nih.govrsc.org When a material containing these bonds is damaged, the reversible nature of the boronate esters allows for the reconnection of the polymer chains across the damaged interface, leading to the restoration of the material's integrity. mdpi.comillinois.edu

While specific research on this compound in self-healing materials is not extensively documented, the principles governing phenylboronic acid-based self-healing systems are well-established. nih.govresearchgate.net The allyl group on the phenyl ring of this compound provides a site for polymerization, allowing it to be incorporated into a polymer backbone. This polymer, functionalized with boronic acid groups, can then be crosslinked with a diol-containing polymer to form a self-healing network. The efficiency of the self-healing process in such materials is influenced by factors such as pH and the presence of moisture, which affect the equilibrium of the boronate ester formation. nih.gov

Table 1: Factors Influencing Boronate Ester-Based Self-Healing

| Factor | Influence on Self-Healing |

| pH | The stability of the boronate ester bond is pH-dependent. Changes in pH can shift the equilibrium, either promoting bond formation or dissociation, which can be used to trigger or control the healing process. rsc.orgnih.gov |

| Moisture | Water can participate in the hydrolysis of boronate esters, facilitating the dynamic exchange necessary for self-healing. nih.gov |

| Diol Structure | The structure of the diol crosslinker affects the stability and formation kinetics of the boronate ester, thereby influencing the mechanical properties and healing rate of the material. |

| Polymer Architecture | The way this compound is incorporated into the polymer (e.g., as a side chain or part of the main chain) will impact the mobility of the boronic acid groups and thus the self-healing efficiency. |

Assembly of Supramolecular Gels and Organogels

Supramolecular gels are formed through non-covalent interactions or reversible covalent bonds, which create a three-dimensional network that entraps a solvent. researchgate.netnih.govrsc.org Phenylboronic acids are known to be effective gelators for the formation of such gels, particularly in the presence of diols. researchgate.netnih.gov The interaction between the boronic acid and diol leads to the formation of crosslinks that build the gel network.

In the case of this compound, the allyl group can be utilized to first form a polymer, which is then gelled through the addition of a diol crosslinker. Alternatively, the monomer itself could potentially form low molecular weight organogels in specific solvents through self-assembly driven by hydrogen bonding and π-π stacking interactions, a phenomenon observed in other phenylboronic acid derivatives. rsc.org The properties of the resulting gel, such as its stiffness and response to stimuli, can be tuned by controlling the concentration of the gelator, the nature of the solvent, and the structure of the diol. researchgate.netnih.gov The stimuli-responsive nature of boronate ester bonds also allows for the creation of "smart" gels that can change their properties in response to changes in pH or the presence of specific molecules like sugars. nih.govresearchgate.netnih.gov

Functional Materials with Tailored Properties

The unique chemical characteristics of this compound make it a valuable component in the design of functional materials with specific, tailored properties. The boronic acid's ability to interact with diols and the allyl group's potential for polymerization are key to its versatility.

Application in Optical Materials and Sensors

Phenylboronic acid derivatives are widely used in the development of optical sensors, particularly for the detection of saccharides and other diol-containing compounds. nih.govrsc.orgacs.orgrsc.org The binding of a diol to the boronic acid can lead to a change in the electronic properties of the phenyl ring, which in turn can affect its fluorescence or absorbance characteristics. rsc.orgnih.govresearchgate.net This change can be used as a signal for the presence of the target analyte.

For this compound, the allyl group can be used to incorporate it into a polymer matrix, creating a solid-state sensor. For instance, it could be copolymerized with other monomers to create a fluorescent polymer film that changes its emission upon exposure to diols. mdpi.com The sensitivity and selectivity of such sensors can be tuned by modifying the chemical environment around the boronic acid group. rsc.orgnih.gov

Table 2: Potential Sensing Applications Based on Phenylboronic Acid Chemistry

| Analyte | Sensing Principle | Potential Application |

| Glucose | Binding of glucose (a diol) to the boronic acid moiety causes a change in fluorescence or color. nih.govacs.orgrsc.org | Development of continuous glucose monitoring systems for diabetes management. nih.govacs.orgrsc.org |

| Metal Ions | Formation of complexes with metal ions can lead to a detectable optical response. rsc.org | Environmental monitoring and detection of heavy metal contamination. rsc.org |

| Anions | Interaction with certain anions can alter the fluorescence of a boronic acid-fluorophore conjugate. rsc.org | Detection of fluoride (B91410) or cyanide in water samples. rsc.org |

Surface Modification and Coating Technologies

The functional groups of this compound allow for its use in surface modification and the development of advanced coatings. The allyl group provides a reactive handle for grafting the molecule onto a surface or for polymerizing it to form a coating. researchgate.netresearchgate.net The boronic acid group can then impart specific functionalities to the surface.

For example, a surface modified with this compound could be used to selectively capture glycoproteins or other diol-containing biomolecules. This has potential applications in biomedical diagnostics and bioseparations. Furthermore, the ability of boronic acids to form reversible bonds can be exploited to create self-healing or stimuli-responsive coatings. daryatamin.com A coating containing this compound could be designed to release an active agent in response to a change in pH or the presence of a specific sugar. The grafting of polymers containing this boronic acid onto surfaces can significantly alter their properties, such as hydrophilicity and bio-adhesion. researchgate.netmdpi.commdpi.com

Catalytic Roles and Ligand Development Based on 3 Prop 2 En 1 Yl Phenylboronic Acid Derivatives

Precursor in Homogeneous Catalysis

In the realm of homogeneous catalysis, derivatives of 3-(prop-2-en-1-yl)phenylboronic acid serve as valuable precursors for the synthesis of sophisticated ligands for transition metal catalysts and can also participate directly in cooperative catalytic cycles.

Ligand Design and Synthesis for Transition Metal Catalysts

The development of novel ligands is crucial for advancing transition metal-catalyzed reactions, enabling enhanced activity, selectivity, and stability of the catalytic species. While specific examples detailing the synthesis of ligands directly from this compound are not extensively documented in the literature, its structure lends itself to the creation of multidentate ligands. For instance, the allyl group can be functionalized to introduce additional coordinating atoms, such as phosphorus, nitrogen, or oxygen, leading to the formation of bidentate or tridentate ligands.

One plausible synthetic strategy involves the hydrophosphination of the allyl double bond to introduce a phosphine (B1218219) moiety. This transformation would yield a ligand bearing both a boronic acid group and a phosphine, capable of coordinating to a metal center through the phosphorus atom while the boronic acid remains available for further interactions or functionalities. The synthesis of phosphine ligands often involves the reaction of organometallic reagents with halophosphines or the nucleophilic substitution of alkyl halides with metal phosphides.